![molecular formula C18H19NO4 B5547250 1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

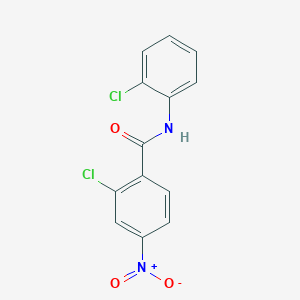

The compound belongs to a class of organic chemicals characterized by the presence of benzodioxole and pyrrole units linked through a diethanone bridge. This structure suggests a complex synthesis pathway and the potential for unique chemical and physical properties.

Synthesis Analysis

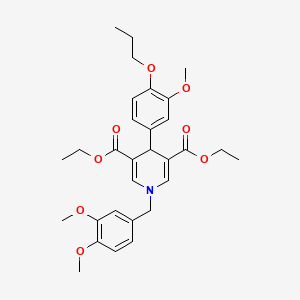

While there's no direct synthesis route provided for the exact compound, similar compounds have been synthesized through multi-step reactions. For instance, boric acid ester intermediates with benzene rings have been obtained via substitution reactions, indicating that complex organic syntheses often involve carefully controlled stepwise reactions to introduce specific functional groups (Huang et al., 2021).

Molecular Structure Analysis

The structure of related compounds has been confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations further elucidate the molecular structure, offering insights into the electronic properties and stability of such molecules (Huang et al., 2021).

Chemical Reactions and Properties

Research on pyrrole derivatives highlights their potential in various chemical reactions, including their role as intermediates in the synthesis of more complex molecules. The pyrrole unit's reactivity, especially in substitution reactions, underscores its importance in organic synthesis (Louroubi et al., 2019).

Physical Properties Analysis

The physical properties of organic compounds like the one can be inferred from DFT studies and crystallographic analysis, which provide data on molecular geometry, electrostatic potential, and molecular orbitals. Such analyses are crucial for understanding the behavior of molecules under different physical conditions (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties of similar compounds, including reactivity, stability, and interaction with other molecules, can be studied through spectroscopic methods and theoretical calculations. These studies help in predicting the compounds' behavior in chemical reactions and their potential applications in various fields (Louroubi et al., 2019).

Wissenschaftliche Forschungsanwendungen

Facile Synthesis of Thieno[2,3-b]-Thiophene Derivatives

Research demonstrates a convenient synthesis approach for bis derivatives incorporating a thieno-[2,3-b]thiophene moiety, showcasing the molecule's role in the development of complex organic frameworks (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).

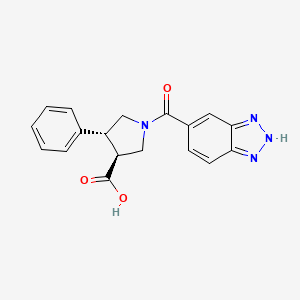

Synthesis of Pyrrole and Pyrrolidines Derivatives

Studies detail the synthesis of various pyrrole and pyrrolidine derivatives, highlighting the compound's versatility in creating complex structures with potential biological activity. For instance, the creation of 1,1'-dimethyl-4-methylamino-[3,3']bipyrrolyl-2,5,2',5'-tetraone through reactions of 1-methyl-3-methylaminopyrrole-2,5-dione with hydrogen chloride showcases the potential for generating novel organic compounds (Chepyshev, Chepysheva, Ryabitsky, & Prosyanik, 2009).

Unsubstituted Quinoidal Pyrrole and Charge Transfer Complexes

Research into the dehydrogenation reaction of pyrrole derivatives leading to new products containing oxygen atoms and their interaction with palladium(II) complexes via DDQ oxidation demonstrates the chemical's potential in creating charge transfer complexes and materials with unique electronic properties (Ghorai & Mani, 2014).

In Silico Prediction and Biological Activity

Studies on synthesized libraries of dihydropyrrolone conjugates emphasize the importance of in silico ADME prediction properties and in vitro biological activities, showcasing the potential pharmaceutical applications of such compounds (Pandya, Dave, Patel, & Desai, 2019).

Crystal Structure and DFT Study of Boric Acid Ester Intermediates

The synthesis, crystallographic characterization, and DFT studies of boric acid ester intermediates with benzene rings highlight the compound's role in material science and molecular engineering, emphasizing the detailed understanding of molecular structures and properties (Huang et al., 2021).

Eigenschaften

IUPAC Name |

1-[4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-10-17(12(3)20)18(13(4)21)11(2)19(10)8-14-5-6-15-16(7-14)23-9-22-15/h5-7H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPYVQFXMDTLHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1CC2=CC3=C(C=C2)OCO3)C)C(=O)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)

![3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5547182.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)

![2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)

![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)

![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)

![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)

![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)